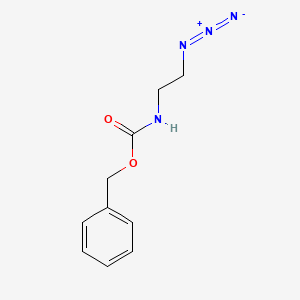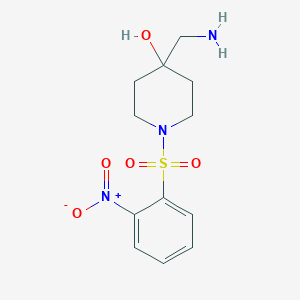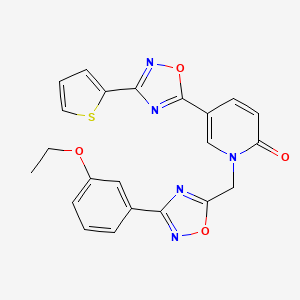
Benzyl 2-azidoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-azidoethylcarbamate is an organic compound with the molecular formula C10H12N4O2 It is a derivative of carbamate, featuring a benzyl group and an azidoethyl moiety
Mechanism of Action
Target of Action
Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.
Mode of Action
Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids
Pharmacokinetics
Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-azidoethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2-azidoethanol. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
-
Formation of Benzyl Chloroformate:
- Benzyl alcohol reacts with phosgene to form benzyl chloroformate.
- Reaction conditions: Room temperature, inert atmosphere.
-
Reaction with 2-Azidoethanol:
- Benzyl chloroformate reacts with 2-azidoethanol in the presence of a base.
- Reaction conditions: Mild temperature, typically around 0-25°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbamate synthesis apply. Industrial synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-azidoethylcarbamate undergoes various chemical reactions, including:
-
Substitution Reactions:
- The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
- Common reagents: Sodium azide, reducing agents like lithium aluminum hydride.
-
Reduction Reactions:
- The azido group can be reduced to an amine using hydrogenation or other reducing agents.
- Common reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
-
Oxidation Reactions:
- The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
- Common reagents: Potassium permanganate, chromium trioxide.
Major Products:
- Reduction of the azido group yields benzyl 2-aminoethylcarbamate.
- Oxidation of the benzyl group yields benzaldehyde or benzoic acid, depending on the conditions.
Scientific Research Applications
Benzyl 2-azidoethylcarbamate has several applications in scientific research:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex molecules.
- Acts as a precursor for the introduction of azido groups in organic compounds.
-
Medicinal Chemistry:
- Potential use in the development of pharmaceuticals, particularly those involving azido groups for bioorthogonal chemistry.
-
Bioconjugation:
- Utilized in click chemistry for the conjugation of biomolecules.
- The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
-
Material Science:
- Employed in the synthesis of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
Benzyl 2-azidoethylcarbamate can be compared with other azidoethylcarbamates and benzyl carbamates:
Similar Compounds:
Uniqueness:
- The presence of both a benzyl group and an azidoethyl moiety makes this compound unique.
- The azido group provides versatility in chemical reactions, particularly in click chemistry and bioconjugation.
Properties
IUPAC Name |
benzyl N-(2-azidoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZPDLNPHGAPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)
![3-[(4-chlorophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2432147.png)


![1-((3-hydroxypropyl)amino)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2432151.png)
![2-[(Dimethylamino)methyl]benzonitrile](/img/structure/B2432153.png)


![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2432157.png)
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)
![2-Cyclopropyl-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2432160.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)
![4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine](/img/structure/B2432164.png)
